molecular formula C18H22ClI B12818388 1-Chloro-3,5-dimethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene

1-Chloro-3,5-dimethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12818388
M. Wt: 400.7 g/mol
InChI Key: MKODYNAJIKBJLH-UHFFFAOYSA-N
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Description

1-Chloro-3,5-dimethylbenzene: and 1-iodo-2,3,4,5-tetramethylbenzene are aromatic compounds with distinct halogen substituents. These compounds are derivatives of benzene, where the hydrogen atoms on the benzene ring are replaced by chlorine or iodine and methyl groups. These compounds are of significant interest in organic chemistry due to their unique properties and reactivity.

Preparation Methods

1-Chloro-3,5-dimethylbenzene: can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3,5-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction proceeds via the formation of a chloronium ion intermediate, which then substitutes a hydrogen atom on the benzene ring.

1-iodo-2,3,4,5-tetramethylbenzene: can be prepared through direct iodination of 2,3,4,5-tetramethylbenzene. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or a polymer-supported dichloroiodate reagent under mild conditions . The reaction proceeds via the formation of an iodonium ion intermediate, which then substitutes a hydrogen atom on the benzene ring.

Chemical Reactions Analysis

1-Chloro-3,5-dimethylbenzene: undergoes various types of chemical reactions, including:

1-iodo-2,3,4,5-tetramethylbenzene: also undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-3,5-dimethylbenzene: is used in various scientific research applications, including:

1-iodo-2,3,4,5-tetramethylbenzene: is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 1-Chloro-3,5-dimethylbenzene involves electrophilic aromatic substitution reactions. The chlorine atom on the benzene ring makes the compound more reactive towards nucleophiles, allowing for various substitution reactions to occur. The molecular targets and pathways involved include the formation of a benzenonium ion intermediate, which then undergoes nucleophilic attack .

The mechanism of action for 1-iodo-2,3,4,5-tetramethylbenzene also involves electrophilic aromatic substitution reactions. The iodine atom on the benzene ring makes the compound highly reactive towards nucleophiles, allowing for various substitution reactions to occur. The molecular targets and pathways involved include the formation of an iodonium ion intermediate, which then undergoes nucleophilic attack .

Comparison with Similar Compounds

1-Chloro-3,5-dimethylbenzene: can be compared with other halogenated benzene derivatives such as:

    1-Bromo-3,5-dimethylbenzene: Similar in structure but with a bromine atom instead of chlorine. It has different reactivity and physical properties.

    1-Fluoro-3,5-dimethylbenzene: Similar in structure but with a fluorine atom instead of chlorine. It has different reactivity and physical properties.

1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other halogenated benzene derivatives such as:

    1-Bromo-2,3,4,5-tetramethylbenzene: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and physical properties.

    1-Chloro-2,3,4,5-tetramethylbenzene: Similar in structure but with a chlorine atom instead of iodine.

These comparisons highlight the unique properties and reactivity of 1-Chloro-3,5-dimethylbenzene and 1-iodo-2,3,4,5-tetramethylbenzene , making them valuable compounds in various scientific research applications.

Properties

Molecular Formula

C18H22ClI

Molecular Weight

400.7 g/mol

IUPAC Name

1-chloro-3,5-dimethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C8H9Cl/c1-6-5-10(11)9(4)8(3)7(6)2;1-6-3-7(2)5-8(9)4-6/h5H,1-4H3;3-5H,1-2H3

InChI Key

MKODYNAJIKBJLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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